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molecular formula C7H7Cl B1597885 alpha-Bromo(2H7)toluene CAS No. 59502-05-5

alpha-Bromo(2H7)toluene

Cat. No. B1597885
M. Wt: 133.62 g/mol
InChI Key: KCXMKQUNVWSEMD-XZJKGWKKSA-N
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Patent
US05723614

Procedure details

A solution of 1 g of ethyl 5-(1-piperazinyl)-benzofuran-2-carboxylate in 50 ml of dichloromethane is treated with 1 g of benzyl chloride and stirred for 2 hours. After customary working up, ethyl 5-(4-benzyl-1-piperazinyl)benzofuran-2-carboxylate, m.p. 219°-222°, is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[CH:9][C:10]3[O:14][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:12][C:11]=3[CH:20]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:21](Cl)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>ClCCl>[CH2:21]([N:4]1[CH2:3][CH2:2][N:1]([C:7]2[CH:8]=[CH:9][C:10]3[O:14][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:12][C:11]=3[CH:20]=2)[CH2:6][CH2:5]1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCNCC1)C=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C=1C=CC2=C(C=C(O2)C(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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